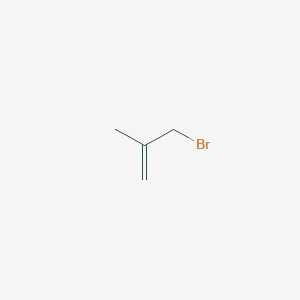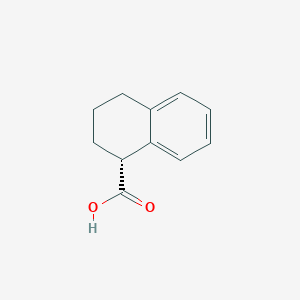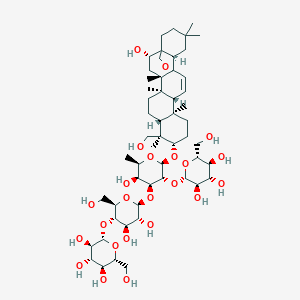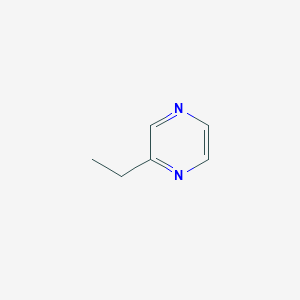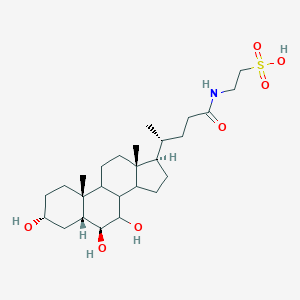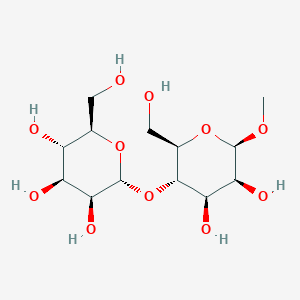
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside, also known as Methyl Man2OMe, is a chemical compound that belongs to the class of glycosides. It is a disaccharide derivative of mannose and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe involves the hydrolysis of the glycosidic bond between the two mannose residues. This reaction is catalyzed by various enzymes, including glycoside hydrolases. The hydrolysis of the glycosidic bond results in the formation of methyl alpha-D-mannopyranoside and mannose.
Effets Biochimiques Et Physiologiques
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe has no known biochemical or physiological effects. It is a non-toxic compound and is not metabolized by the body. However, it is important in various biochemical processes and is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high purity. It can be synthesized using various methods, which yield a pure product. Additionally, it is a non-toxic compound and is not metabolized by the body, making it safe to use in lab experiments.
One of the limitations of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high cost. It is a rare compound and is not readily available in large quantities. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
For the use of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe include the synthesis of glycoconjugates, the development of new drugs, and the study of glycoside hydrolases.
Méthodes De Synthèse
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe can be synthesized by various methods. One of the most common methods is the reaction of methyl alpha-D-mannopyranoside with mannose using a Lewis acid catalyst. The reaction occurs at room temperature and yields a high purity product. Another method involves the use of enzymatic synthesis, which uses glycosyltransferases to catalyze the reaction between methyl alpha-D-mannopyranoside and mannose. This method is highly specific and yields a pure product.
Applications De Recherche Scientifique
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is widely used in scientific research due to its unique properties. It is commonly used as a substrate for various enzymes that catalyze the hydrolysis of glycosidic bonds. It is also used as a model compound for studying the mechanism of action of glycoside hydrolases. Additionally, Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is used in the synthesis of glycoconjugates, which are important in various biological processes.
Propriétés
Numéro CAS |
143732-03-0 |
|---|---|
Nom du produit |
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12-,13-/m1/s1 |
Clé InChI |
FHNIYFZSHCGBPP-FCMRYQAQSA-N |
SMILES isomérique |
CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonymes |
deuterated methyl beta-mannobioside methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
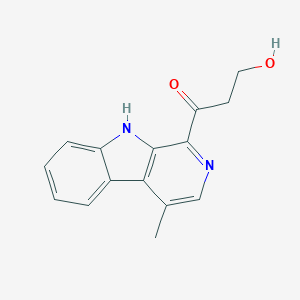
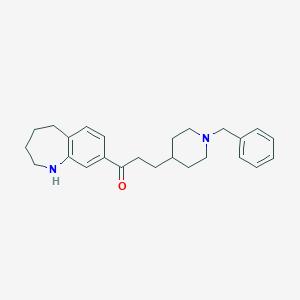
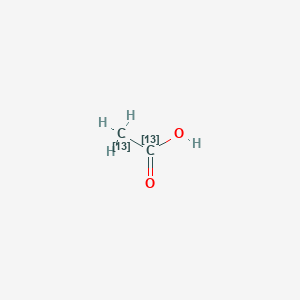
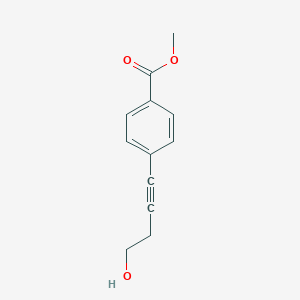
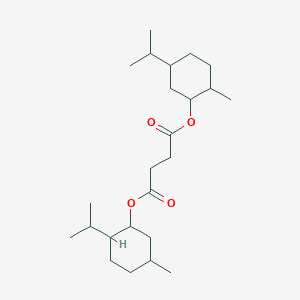

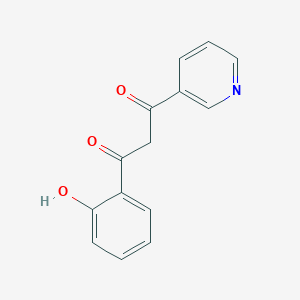
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
